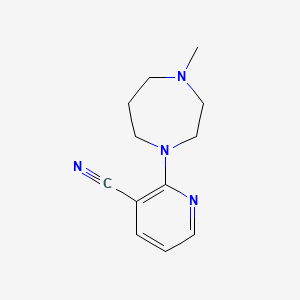
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile (2-MPDC) is a synthetic organic molecule that has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of laboratory experiments.
Aplicaciones Científicas De Investigación
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of laboratory experiments. It has also been used to study the structure and properties of organic molecules, as well as to investigate the mechanism of action of drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile is still not fully understood. It is believed to act as an agonist at the 5-HT2A receptor, which is involved in modulating serotonin levels in the brain. It is also thought to interact with other receptors, such as the GABAA receptor and the NMDA receptor, which are involved in the regulation of various neurotransmitters.
Biochemical and Physiological Effects
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile has been shown to produce a variety of biochemical and physiological effects. It has been shown to reduce anxiety and improve mood in animal models. It has also been shown to reduce inflammation and pain, and to act as an anti-inflammatory agent. In addition, it has been shown to modulate the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile in laboratory experiments has several advantages. It is relatively easy to synthesize and is inexpensive compared to other organic molecules. In addition, it can be used in a variety of experiments, including those involving drug synthesis, biochemical and physiological studies, and the development of laboratory experiments. However, there are some limitations to its use. For example, the isomerization of the two isomers can be difficult to control, and the impurities present in the reaction mixture can affect the quality of the product.
Direcciones Futuras
The potential future directions for 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile include further research into its mechanism of action, as well as its potential therapeutic applications. Additionally, further research could be done to investigate the effects of 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile on different types of cells, such as cancer cells. Furthermore, further research could be done to explore the potential of using 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile as a drug delivery system, as well as to investigate its potential use in the development of new drugs. Finally, it could be used in combination with other molecules to create more effective therapeutic agents.
Métodos De Síntesis
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile is synthesized through a two-step process. The first step involves the reaction of 4-methyl-1,4-diazepane and pyridine-3-carbonitrile in an aqueous solution of sodium hydroxide. This reaction produces a mixture of 2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile and its isomer, 1-MPDC. The second step involves the separation of the two isomers through column chromatography.
Propiedades
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c1-15-6-3-7-16(9-8-15)12-11(10-13)4-2-5-14-12/h2,4-5H,3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGDAXCPQFABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)
![N-[(2,6-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B6574444.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)

![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)
![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)

![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574529.png)
![5-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione](/img/structure/B6574530.png)